4-(3-Aminopropyl)benzoic acid
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Overview
Description
4-(3-Aminopropyl)benzoic acid is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol It is characterized by the presence of a benzoic acid moiety substituted with an aminopropyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropyl)benzoic acid typically involves the reaction of 4-cyanobenzoic acid with 1,3-diaminopropane under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminopropyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(3-Aminopropyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Aminopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The carboxylic acid group can participate in various biochemical reactions, including conjugation and esterification, affecting the compound’s bioavailability and metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3-Aminopropyl)benzoic acid include:
- 4-Aminobenzoic acid
- 3-Aminobenzoic acid
- 2-Aminobenzoic acid
- 4-(2-Aminoethyl)benzoic acid
Uniqueness
This compound is unique due to the presence of the aminopropyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
7465-05-6 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-(3-aminopropyl)benzoic acid |
InChI |
InChI=1S/C10H13NO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,1-2,7,11H2,(H,12,13) |
InChI Key |
XKDVVEDKZOIEGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCN)C(=O)O |
Origin of Product |
United States |
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